molecular formula C10H7ClFNO B3045050 2-Chloro-7-fluoroquinoline-3-methanol CAS No. 1017429-31-0

2-Chloro-7-fluoroquinoline-3-methanol

Cat. No.: B3045050
CAS No.: 1017429-31-0
M. Wt: 211.62 g/mol
InChI Key: XXMIFKLCBDXFLE-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoroquinoline

Scientific Research Applications

Synthesis and Photophysical Properties

  • Chloroquinoline Based Chalcone Derivatives : A study explored the synthesis and photophysical properties of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety. This research included investigations into absorbance, fluorescence spectra, quantum yield, and thermal stability of these compounds (Singh, Sindhu, & Khurana, 2015).

Crystal Structure and Supramolecular Networks

  • Crystallography of Chloroquinoline Compounds : A study on the crystal structures of chloroquinoline compounds revealed significant differences in intermolecular interaction patterns and symmetry due to the simple replacement of fluorine with chlorine (Rajalakshmi et al., 2012).

Antimicrobial Screening

  • Antibacterial and Antifungal Activities : Research on chloroquinoline derivatives showed significant antifungal activity, highlighting the potential use of these compounds in antimicrobial applications (Shastri, 2013).

N-Alkylation and Natural Product Synthesis

  • Mitsunobu Reaction for N-Alkylation : Another study used the Mitsunobu reaction for the regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with nitrogen heterocyclic compounds, demonstrating its utility in synthesizing efficient building blocks for natural products (Roopan, Khan, & Jin, 2011).

Nanoparticle Enhancement

  • Optical Properties of TiO2 Nanoparticles : Research on the use of (2-chloroquinoline-3-yl) methanol as a capping agent for TiO2 nanoparticles showed enhanced optical properties and structural characterization (Asadollahi, Youzbashi, & Keyanpour-Rad, 2017).

Future Directions

Quinoline derivatives, such as “(2-Chloro-7-fluoroquinolin-3-yl)methanol”, have been the focus of many research reports due to their wide range of biological activities . There is a need to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This suggests that the study of “(2-Chloro-7-fluoroquinolin-3-yl)methanol” and similar compounds will continue to be an important area of research in the future .

Properties

IUPAC Name

(2-chloro-7-fluoroquinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-4,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMIFKLCBDXFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)CO)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640645
Record name (2-Chloro-7-fluoroquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017429-31-0
Record name (2-Chloro-7-fluoroquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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